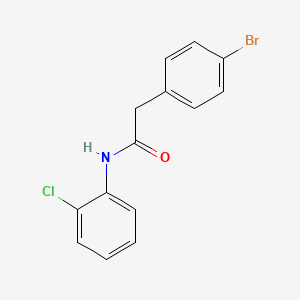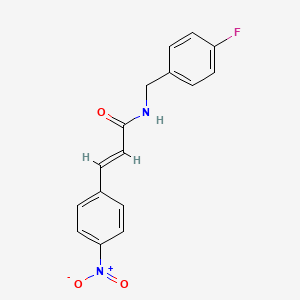![molecular formula C10H7N7O3 B5810347 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)
6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle and are therefore important targets for cancer therapy. This compound has shown promising results in preclinical studies as an anticancer agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves inhibition of 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which leads to cell cycle arrest and apoptosis in cancer cells. 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide are involved in phosphorylation of key proteins involved in cell cycle regulation, and inhibition of these kinases prevents cell cycle progression and leads to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the replication of hepatitis C virus (HCV) by targeting CDK9, which is involved in HCV transcription. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its potency and selectivity for 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. This compound has been shown to have nanomolar potency against 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which makes it a useful tool for studying the role of these kinases in cell cycle regulation and transcriptional control. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce apoptosis in non-cancerous cells as well.
Orientations Futures
There are several future directions for research on 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One area of interest is the development of analogs with improved potency and selectivity for specific 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. Another direction is the evaluation of this compound in combination with other anticancer agents, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound in inhibiting HCV replication and to explore its potential as an anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps, including the condensation of 4-nitro-3-pyrazolecarboxaldehyde with guanidine to form 6-(4-nitro-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, which is then reacted with ethyl 2-chloroacetate to form 6-(4-nitro-1H-pyrazol-3-yl)pyrimidine-2-carboxylate. This compound is then treated with hydrazine hydrate to form 6-(4-nitro-1H-pyrazol-3-yl)pyrimidine-3-carboxylic acid hydrazide, which is finally converted to the target compound by reaction with thionyl chloride and N,N-dimethylformamide.
Applications De Recherche Scientifique
6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, including CDK1, CDK2, and CDK9, which are involved in cell cycle regulation and transcriptional control. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N7O3/c11-9(18)6-2-14-16-4-5(1-12-10(6)16)8-7(17(19)20)3-13-15-8/h1-4H,(H2,11,18)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVDLCOVZPSGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)N)C3=C(C=NN3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5810268.png)
![4-[3-(4-benzyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5810274.png)


![N-[2-(4-fluorophenyl)ethyl]-2-phenoxybenzamide](/img/structure/B5810297.png)

![2-[(4-methylphenyl)sulfonyl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B5810309.png)

![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)
![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)
![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)


